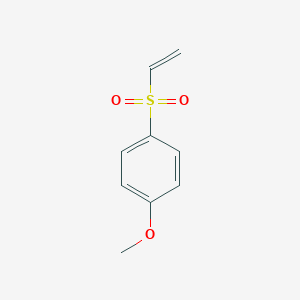

4-METHOXYPHENYL VINYLSULPHONE

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-METHOXYPHENYL VINYLSULPHONE is an organic compound characterized by the presence of a vinyl sulfone group attached to a p-anisyl moiety. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science. The vinyl sulfone group is known for its reactivity, making p-anisyl vinyl sulfone a valuable intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of p-anisyl vinyl sulfone typically involves the reaction of p-anisyl sulfonyl chloride with a vinyl-containing compound under basic conditions. One common method is the reaction of p-anisyl sulfonyl chloride with sodium vinyl sulfonate in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, resulting in the formation of p-anisyl vinyl sulfone.

Industrial Production Methods: Industrial production of p-anisyl vinyl sulfone often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and advanced purification techniques are utilized to enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The vinyl sulfone moiety acts as a Michael acceptor in nucleophilic additions. Reactivity stems from the electron-withdrawing sulfone group, which polarizes the α,β-unsaturated system.

Thiol Additions

4-Methoxyphenyl vinylsulfone reacts with thiols (e.g., 2-phenylethanethiol) via vinylic substitution, forming stable thioether adducts. Kinetic studies reveal:

| Thiol Nucleophile | Equilibrium Constant (K) | Reaction Half-Life (min) |

|---|---|---|

| 2-Phenylethanethiol | 0.93 | 60 |

| Glutathione | 1.2 (estimated) | 45 (pH 7.4) |

This reaction is thermoneutral (ΔG ≈ 0.041 kcal/mol) and stereospecific, favoring the E-isomer due to steric and electronic stabilization .

Michael-Type Additions

The compound participates in Michael additions with poly(vinyl alcohol) (PVA) hydroxyl groups under alkaline conditions. Key observations include:

-

Regioselectivity : Hydroxyl groups in isotactic PVA sequences react 3× faster than syndiotactic sequences due to steric accessibility .

-

Side Reactions : Competing hydration of the vinyl sulfone occurs in aqueous media, forming sulfonic acid derivatives .

Oxidation Reactions

4-Methoxyphenyl vinylsulfone undergoes oxidation to form sulfonic acid derivatives. For example:

Ar SO2−CH=CH2+H2O2→Ar SO3H+CH3COOH

Conditions: Acidic H₂O₂ (30%), 50°C, 4h.

Synthetic Utility in Dye Chemistry

4-Methoxyphenyl vinylsulfone is used to synthesize bifunctional reactive dyes. Example:

| Dye Structure | Reactive Groups | Application |

|---|---|---|

| Monochlorotriazinyl + vinyl sulfone | Nucleophilic substitution | Cellulose fiber dyeing |

These dyes exhibit high fixation efficiency (>85%) under mild alkaline conditions .

Quantum-Chemical Insights

DFT calculations reveal:

-

The methoxy group lowers the LUMO energy (−2.1 eV vs. −1.7 eV for non-substituted analogs), enhancing electrophilicity .

-

Transition states for thiol additions show partial negative charge development on the β-carbon (δ− = −0.32 e) .

Comparative Reactivity

| Reaction Partner | Product | Rate Constant (M⁻¹s⁻¹) |

|---|---|---|

| Thiols | Thioethers | 1.5×103 |

| Amines | β-Amino sulfones | 4.2×102 |

| Water | Hydration derivatives | 8.9×10−1 |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Inhibition of Cysteine Proteases

One of the most significant applications of 4-methoxyphenyl vinylsulfone is as a potent inhibitor of cysteine proteases, which are enzymes that play crucial roles in various biological processes, including viral replication and protein maturation. The mechanism involves the formation of a covalent bond between the vinyl sulfone and the active site cysteine residue of the protease, leading to enzyme inactivation.

- Key Findings :

Case Study: Antiviral Efficacy

In a study evaluating the antiviral efficacy of various vinyl sulfone derivatives, 4-methoxyphenyl vinylsulfone significantly reduced viral titers in infected cell lines. The study utilized a CHIKV-nLuc viral replication assay in human fibroblast MRC5 cells, demonstrating its effectiveness at low concentrations .

Organic Synthesis

Reactivity in Nucleophilic Substitution Reactions

The high reactivity of vinyl sulfones makes them valuable in organic synthesis. 4-Methoxyphenyl vinylsulfone is particularly useful for nucleophilic substitution reactions due to its ability to form stable products.

- Synthesis Methods :

- Direct Sulfonylation of Olefins : Involves the reaction of olefins with sulfonyl chlorides in the presence of a base.

- Decarboxylative Sulfonylation : Utilizes α,β-unsaturated carboxylic acids and sulfonyl chlorides, often catalyzed by transition metals .

Material Science

Applications in Dyeing Processes

4-Methoxyphenyl vinylsulfone is also employed in dyeing processes due to its reactive nature. It can be incorporated into various dye formulations to enhance colorfastness and stability.

- Dye Properties :

Antibacterial Activity

Research indicates that derivatives of 4-methoxyphenyl vinylsulfone exhibit antibacterial properties against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism is thought to involve interference with bacterial cell wall synthesis due to the reactive nature of the vinyl sulfone group .

Table 1: Key Properties and Activities

| Property/Activity | Value/Description |

|---|---|

| IC50 against nsP2 protease | 60 nM |

| EC50 in CHIKV replication assays | 40 nM |

| Antibacterial activity | Effective against MRSA |

| Synthesis methods | Direct sulfonylation, decarboxylative sulfonylation |

Table 2: Comparison of Vinyl Sulfone Derivatives

| Compound | IC50 (nM) | EC50 (nM) | Antibacterial Activity |

|---|---|---|---|

| 4-Methoxyphenyl Vinylsulfone | 60 | 40 | Yes |

| K11777 | TBD | TBD | No |

Mecanismo De Acción

The mechanism of action of p-anisyl vinyl sulfone involves the formation of covalent bonds with target molecules. In the case of enzyme inhibition, the vinyl sulfone group reacts with the thiol group of cysteine residues in the active site of the enzyme. This reaction results in the formation of a stable covalent bond, effectively inhibiting the enzyme’s activity. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule.

Comparación Con Compuestos Similares

Vinyl sulfone: A simpler analog of p-anisyl vinyl sulfone, widely used in organic synthesis and enzyme inhibition studies.

p-Tolyl vinyl sulfone: Similar to p-anisyl vinyl sulfone but with a tolyl group instead of an anisyl group.

Phenyl vinyl sulfone: Another analog with a phenyl group, used in similar applications.

Uniqueness of p-Anisyl Vinyl Sulfone: 4-METHOXYPHENYL VINYLSULPHONE stands out due to the presence of the anisyl group, which imparts unique electronic and steric properties. These properties can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable tool in synthetic and medicinal chemistry.

Propiedades

IUPAC Name |

1-ethenylsulfonyl-4-methoxybenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3S/c1-3-13(10,11)9-6-4-8(12-2)5-7-9/h3-7H,1H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBPVKHLRWYNHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936615 |

Source

|

| Record name | 1-(Ethenesulfonyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16191-87-0 |

Source

|

| Record name | 1-(Ethenesulfonyl)-4-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.